molecular formula C14H21NNa2O15S B12325922 Chondroitin disaccharide DI-6S sodium

Chondroitin disaccharide DI-6S sodium

Cat. No.: B12325922
M. Wt: 521.4 g/mol
InChI Key: CGZIJWOVZKENCB-UHFFFAOYSA-L
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Description

Chondroitin disaccharide DI-6S sodium is a specialized derivative of chondroitin sulfate, a glucosaminoglycan (GAG) composed of alternating units of N-acetylgalactosamine and glucuronic acid. This compound is particularly noted for its sulfation at the 6th position of the galactosamine unit, which imparts unique biochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chondroitin disaccharide DI-6S sodium is typically synthesized through the enzymatic digestion of chondroitin sulfate polymers using chondroitinase enzymes such as Chondroitinase ABC or Chondroitinase AC-II. The resulting disaccharides are then purified using column chromatography .

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic hydrolysis followed by purification processes. The hydrolysis is carried out under controlled conditions to ensure the specificity and yield of the desired disaccharide .

Chemical Reactions Analysis

Types of Reactions: Chondroitin disaccharide DI-6S sodium can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various sulfated and non-sulfated derivatives of the original disaccharide, each with distinct biochemical properties .

Scientific Research Applications

Chondroitin disaccharide DI-6S sodium has a wide range of applications in scientific research:

Mechanism of Action

Chondroitin disaccharide DI-6S sodium exerts its effects primarily through its interaction with cell surface receptors and extracellular matrix components. It modulates various signaling pathways, including the inhibition of nuclear factor kappa B (NF-κB) translocation, which reduces the production of pro-inflammatory cytokines and enzymes . This mechanism underlies its anti-inflammatory and chondroprotective effects.

Comparison with Similar Compounds

    Chondroitin disaccharide DI-4S sodium: Sulfated at the 4th position of the galactosamine unit.

    Chondroitin disaccharide DI-0S sodium: Non-sulfated derivative.

Uniqueness: Chondroitin disaccharide DI-6S sodium is unique due to its specific sulfation pattern, which imparts distinct biochemical properties and enhances its interaction with biological molecules. This specificity makes it particularly useful in studying the role of sulfation in biological processes and in developing targeted therapeutic agents .

Properties

IUPAC Name

disodium;6-[3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO15S.2Na/c1-3(16)15-5-10(6(17)4(28-13(5)23)2-27-31(24,25)26)29-14-9(20)7(18)8(19)11(30-14)12(21)22;;/h4-11,13-14,17-20,23H,2H2,1H3,(H,15,16)(H,21,22)(H,24,25,26);;/q;2*+1/p-2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZIJWOVZKENCB-UHFFFAOYSA-L
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])O)OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NNa2O15S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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